molecular formula C17H23N5O B6704234 N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

Cat. No.: B6704234
M. Wt: 313.4 g/mol
InChI Key: XCJRHKYBGIZENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group, a methylphenyl group, and a tetrahydrobenzotriazole moiety

Properties

IUPAC Name

N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-11-6-12(10-22(2)3)8-14(7-11)18-17(23)13-4-5-15-16(9-13)20-21-19-15/h6-8,13H,4-5,9-10H2,1-3H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJRHKYBGIZENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCC3=NNN=C3C2)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(dimethylamino)methyl-5-methylphenylamine with a suitable benzotriazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of N-[3-[(dimethylamino)methyl]-5-methylphenyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological targets. The benzotriazole moiety may also play a role in stabilizing the compound’s interactions with enzymes or receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.